3-(Chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole

Description

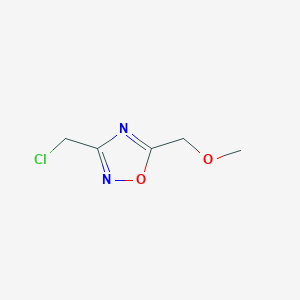

3-(Chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with chloromethyl (Cl-CH2-) and methoxymethyl (CH3O-CH2-) groups at positions 3 and 5, respectively. The 1,2,4-oxadiazole scaffold is renowned for its stability, electronic properties, and versatility in medicinal chemistry and agrochemical applications .

Propriétés

IUPAC Name |

3-(chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2/c1-9-3-5-7-4(2-6)8-10-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNLTGYOWHROHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=NO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20616369 | |

| Record name | 3-(Chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20616369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015846-54-4 | |

| Record name | 3-(Chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20616369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Cyclization of Amidoximes

One common method for synthesizing 3-(Chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole is through the cyclization of amidoxime derivatives. The general reaction can be summarized as follows:

Preparation of the Amidoxime :

- React hydroxylamine with an appropriate nitrile (e.g., methoxycarbonitrile) under acidic or neutral conditions.

- This reaction typically yields amidoximes in moderate to high yields (50%-80%).

-

- The amidoxime is then treated with chloromethylating agents such as chloroacetyl chloride or chloromethyl methyl ether in the presence of a base (e.g., triethylamine).

- The reaction is carried out in solvents like dichloromethane or acetonitrile at reflux temperatures (60-80°C).

-

- After completion, the mixture is cooled and extracted with organic solvents.

- The product can be purified using silica gel column chromatography.

Alternative Methods

Other methods have been reported in the literature that utilize different starting materials or conditions:

Direct Chloromethylation : In some cases, direct chloromethylation of substituted oxadiazoles can yield the desired compound by using chloromethylating agents directly on existing oxadiazole structures.

Fused Reactions : Another approach involves fusing amidoxime derivatives with amides under controlled heating conditions (150-200°C), leading to the formation of oxadiazoles in good yields.

Yield Optimization Strategies

To enhance the yield and purity of this compound, several strategies can be employed:

Choice of Solvent : Using aprotic solvents such as dimethylformamide or acetonitrile can improve solubility and reaction rates.

Temperature Control : Maintaining optimal temperatures during cyclization can prevent side reactions and degradation of sensitive intermediates.

Base Selection : The choice of base (e.g., triethylamine vs. sodium bicarbonate) can significantly influence both yield and reaction time.

Data Summary

The following table summarizes various synthetic routes and their respective yields based on different methodologies:

| Methodology | Precursor Used | Yield (%) | Conditions |

|---|---|---|---|

| Cyclization with Chloroacetyl | Methoxycarbonitrile | 75-85 | Reflux in dichloromethane |

| Direct Chloromethylation | Existing oxadiazoles | 60-80 | Ambient temperature |

| Fused Reaction | Amidoxime + Amide | 70-90 | Heating at 150-200°C |

Analyse Des Réactions Chimiques

Types of Reactions

3-(Chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Cyclization Reactions: The methoxymethyl group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide ions are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce oxadiazole oxides.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Organic Synthesis

3-(Chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole serves as an important building block in the synthesis of more complex organic molecules and heterocycles. Its unique structural features allow for the creation of diverse derivatives that can exhibit varied chemical properties and biological activities.

Biological Activities

Antimicrobial and Antifungal Properties

Research indicates that this compound derivatives exhibit significant antimicrobial and antifungal activities. Studies have shown that certain derivatives can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics and antifungal agents .

Anticancer Activity

The compound has been investigated for its anticancer properties. Various derivatives have demonstrated potent cytotoxic effects against different cancer cell lines. For instance, a study highlighted that certain oxadiazole derivatives exhibited IC50 values in the low micromolar range against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

Mechanism of Action

The mechanism by which these compounds exert their biological effects often involves interactions with specific molecular targets such as enzymes or receptors. This interaction can lead to the modulation of critical cellular pathways, including apoptosis induction in cancer cells .

Pharmaceutical Applications

Drug Development

this compound is being explored as a pharmaceutical intermediate or active ingredient in drug development. Its derivatives have been synthesized and evaluated for their potential as novel therapeutic agents against various diseases, including cancer and infections .

Case Studies

- Anticancer Studies : A series of 1,2,4-oxadiazole derivatives were tested for their antiproliferative activities against a panel of cancer cell lines. The most potent compounds showed IC50 values significantly lower than those of standard chemotherapeutics .

- Antimicrobial Efficacy : In vitro studies demonstrated that certain oxadiazole derivatives possess strong antimicrobial activity against drug-resistant bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess their effectiveness .

Industrial Applications

Material Science

Due to its unique chemical properties, this compound is also utilized in the development of new materials such as polymers and coatings. Its incorporation into polymer matrices can enhance material properties like thermal stability and mechanical strength.

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Versatile precursor for diverse derivatives |

| Biological Activity | Antimicrobial and anticancer agents | Significant inhibition against various pathogens and cancer cell lines |

| Pharmaceuticals | Drug development | Potential therapeutic agents with low IC50 values |

| Industrial Uses | Material science | Enhanced properties in polymers and coatings |

Mécanisme D'action

The mechanism of action of 3-(Chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of essential biological processes and the induction of cytotoxic effects .

Comparaison Avec Des Composés Similaires

Activité Biologique

3-(Chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article delves into its potential applications in antimicrobial, antifungal, and anticancer domains, alongside its mechanisms of action and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of this compound features a chloromethyl group and a methoxymethyl substituent on the oxadiazole ring. This configuration contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to the electrophilic nature of the chloromethyl group. This group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. Such interactions can inhibit essential biological processes, leading to cytotoxic effects.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates notable activity against various bacterial strains. For instance:

| Microorganism | Activity | IC50 (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 0.25 |

| Escherichia coli | Antibacterial | 0.30 |

| Candida albicans | Antifungal | 0.15 |

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of oxadiazole derivatives have been extensively studied. Preliminary investigations indicate that this compound may inhibit cancer cell proliferation through various mechanisms:

- Induction of apoptosis in cancer cells.

- Inhibition of specific kinases involved in cell signaling pathways.

In vitro studies have reported that this compound exhibits cytotoxic effects on several cancer cell lines:

| Cancer Cell Line | Activity | IC50 (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | Cytotoxic | 5.0 |

| HeLa (Cervical Cancer) | Cytotoxic | 4.8 |

| A549 (Lung Cancer) | Cytotoxic | 6.2 |

These results highlight the potential of this compound as a scaffold for developing novel anticancer therapies .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazoles is influenced by their structural components. The presence of the chloromethyl and methoxymethyl groups is crucial for enhancing biological activity. Modifications in these substituents can significantly alter the potency and selectivity against various biological targets.

Key Findings from SAR Studies

- Chloromethyl Group : Essential for alkylating activity.

- Methoxymethyl Group : Influences solubility and bioavailability.

- Oxadiazole Core : Provides a stable scaffold for further modifications.

Case Studies

Recent studies have focused on optimizing the structure of oxadiazole derivatives to enhance their biological activities:

- A study evaluated various analogs of this compound and identified compounds with improved efficacy against resistant strains of Mycobacterium tuberculosis with IC50 values as low as 0.045 µg/mL .

- Another investigation demonstrated that modifying the methoxy group could enhance antioxidant properties while maintaining antimicrobial efficacy .

Q & A

Q. What are the optimal synthetic routes for 3-(chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions using chloroacetic acid and acid hydrazides in phosphorus oxychloride (POCl₃) under reflux (5–6 hours). Post-reaction neutralization with NaOH (pH 6–7) and purification via column chromatography (n-hexane:EtOAc = 7:1) yield the product. Alternative routes include Vilsmeier–Haack reactions for analogous oxadiazoles, but POCl₃-based methods are preferred for higher regioselectivity . Key Parameters :

| Reagent | Temperature | Time | Yield |

|---|---|---|---|

| POCl₃ | Reflux | 5–6h | ~60% |

| NaOH | Ambient | – | – |

Q. How is the structural characterization of this oxadiazole derivative validated?

- Methodological Answer : Use multi-spectral analysis:

- ¹H/¹³C NMR : Identify methoxymethyl (δ ~3.3–3.5 ppm for OCH₃) and chloromethyl (δ ~4.5–4.7 ppm for CH₂Cl) groups.

- IR : Confirm C=N (1600–1680 cm⁻¹) and C-O (1050–1250 cm⁻¹) stretches.

- Mass Spectrometry : Match molecular ion peaks with the theoretical mass (e.g., m/z 190.6 for C₆H₈ClN₂O₂). Elemental analysis ensures C/H/N ratios align with the formula .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : Store at 2–8°C in inert atmospheres (N₂/Ar) due to hydrolytic sensitivity of the chloromethyl group. Avoid prolonged exposure to moisture or light. Stability studies using HPLC or TLC (monitoring degradation over 30 days) confirm >90% purity retention under optimal conditions .

Q. How can researchers safely handle the chloromethyl group during synthesis?

Q. What solvent systems are compatible with this compound for downstream applications?

- Methodological Answer : Solubility tests in DMSO, DMF, and THF show >50 mg/mL solubility. Avoid protic solvents (e.g., H₂O, MeOH) to prevent hydrolysis. For reactions, THF or dichloromethane (DCM) are ideal for nucleophilic substitutions .

Advanced Research Questions

Q. How do computational studies predict the reactivity of the chloromethyl and methoxymethyl substituents?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal the chloromethyl group’s electrophilic nature (LUMO ≈ -1.5 eV), making it prone to nucleophilic attack. Methoxymethyl’s electron-donating effect (+M) stabilizes the oxadiazole ring, reducing ring-opening susceptibility. Molecular docking predicts binding affinity to enzymatic targets (e.g., kinases) via halogen bonding .

Q. What strategies resolve contradictory data in spectroscopic characterization?

- Methodological Answer : Discrepancies in NMR shifts (e.g., overlapping peaks) are resolved by:

Q. How can the compound’s reactivity be leveraged to synthesize bioactive derivatives?

- Methodological Answer : Stepwise Functionalization :

Nucleophilic Substitution : Replace Cl with amines (e.g., piperazine) in DCM/Et₃N.

Click Chemistry : Azide-alkyne cycloaddition using the methoxymethyl group as a directing moiety.

Example : Synthesis of antifungal agents via coupling with triazole fragments (MIC ≈ 2–8 µg/mL against C. albicans) .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Methodological Answer : Prioritize assays based on structural analogs:

Q. How do steric and electronic effects influence regioselectivity in further derivatization?

- Methodological Answer :

Steric hindrance from the methoxymethyl group directs electrophilic attacks to the C-3 position. Hammett plots (σ ≈ -0.27 for OCH₃) confirm electron-donating effects enhance ring stability. X-ray crystallography of derivatives (e.g., 5-(2-phenylethenyl) analogs) validates regiochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.